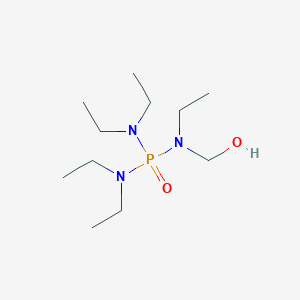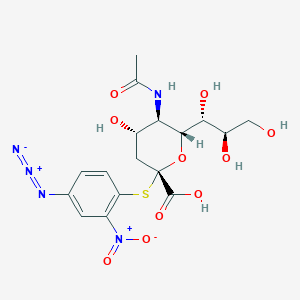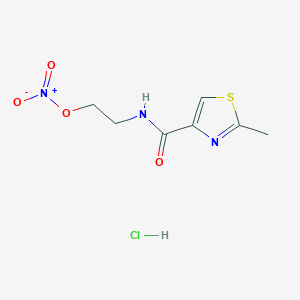
1,2-Dipalmitoyl-3-myristoyl-rac-glycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dipalmitoyl-3-myristoyl-rac-glycerol (DPG) is a phospholipid that is commonly used in scientific research for its unique properties. It is a racemic mixture of two enantiomers, which are mirror images of each other. DPG is synthesized by combining palmitic and myristic acids with glycerol.
Wirkmechanismus
1,2-Dipalmitoyl-3-myristoyl-rac-glycerol is a phospholipid that can be incorporated into cell membranes. It is believed to affect membrane fluidity and permeability, which can have a variety of effects on cellular processes. 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol has also been shown to activate protein kinase C, a signaling molecule that is involved in many cellular processes.
Biochemical and Physiological Effects:
1,2-Dipalmitoyl-3-myristoyl-rac-glycerol has a variety of biochemical and physiological effects. It has been shown to affect membrane fluidity and permeability, which can affect cellular processes such as ion transport, protein trafficking, and signaling. 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol has also been shown to activate protein kinase C, which can affect cellular processes such as cell growth, differentiation, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
1,2-Dipalmitoyl-3-myristoyl-rac-glycerol has several advantages for lab experiments. It is relatively easy to synthesize and can be incorporated into cell membranes. It is also a standard in lipid analysis, allowing researchers to accurately measure lipid concentrations in biological samples. However, 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol has some limitations. It is a racemic mixture of two enantiomers, which can complicate experiments that require specific enantiomers. Additionally, 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol can be expensive, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol research. One area of interest is the development of new methods for synthesizing specific enantiomers of 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol. This could allow researchers to study the specific effects of each enantiomer on cellular processes. Another area of interest is the use of 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol in drug delivery systems. Liposomes and emulsions containing 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol have shown promise as drug delivery systems, and further research in this area could lead to new treatments for a variety of diseases. Additionally, 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol could be used in the development of new materials, such as biosensors or biodegradable plastics.
Synthesemethoden
1,2-Dipalmitoyl-3-myristoyl-rac-glycerol is synthesized by combining palmitic and myristic acids with glycerol. The reaction is catalyzed by a strong acid, such as sulfuric acid. The resulting product is a racemic mixture of two enantiomers, which are mirror images of each other. The synthesis method is relatively simple and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
1,2-Dipalmitoyl-3-myristoyl-rac-glycerol is commonly used in scientific research for its unique properties. It is a phospholipid that can be incorporated into cell membranes, making it useful for studying cellular processes. 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol is also used as a surfactant in emulsions and liposomes, which are used for drug delivery and other applications. Additionally, 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol is used as a standard in lipid analysis, allowing researchers to accurately measure lipid concentrations in biological samples.
Eigenschaften
IUPAC Name |
(2-hexadecanoyloxy-3-tetradecanoyloxypropyl) hexadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H94O6/c1-4-7-10-13-16-19-22-24-27-30-33-36-39-42-48(51)54-45-46(44-53-47(50)41-38-35-32-29-26-21-18-15-12-9-6-3)55-49(52)43-40-37-34-31-28-25-23-20-17-14-11-8-5-2/h46H,4-45H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVXCFSNEOMSHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H94O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30972903 |
Source


|
| Record name | 3-(Tetradecanoyloxy)propane-1,2-diyl dihexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30972903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
779.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dipalmitoyl-3-myristoyl-rac-glycerol | |
CAS RN |
57416-13-4 |
Source


|
| Record name | 3-(Tetradecanoyloxy)propane-1,2-diyl dihexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30972903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(chloromethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B40593.png)
![2-(Benzo[d]thiazol-2-yl)-2-methylpropanoic acid](/img/structure/B40597.png)


![[4-[4-(Trifluoromethylsulfonyloxy)phenyl]phenyl] trifluoromethanesulfonate](/img/structure/B40603.png)




![1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B40618.png)


